molecular formula C14H16N2O B2371722 3-butyl-6-phenylpyrimidin-4(3H)-one CAS No. 1210603-32-9

3-butyl-6-phenylpyrimidin-4(3H)-one

Cat. No. B2371722
CAS RN: 1210603-32-9
M. Wt: 228.295
InChI Key: RBHVNOCSWAXUCO-UHFFFAOYSA-N
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Description

3-butyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrimidine family and has a molecular formula of C16H18N2O. It possesses unique chemical properties that make it useful in the synthesis of various organic compounds.

Scientific Research Applications

Fluorescence Properties and Zn2+ Recognition

Research on derivatives of pyrimidin-4(3H)-one, such as 4-Aryl-6-phenylpyrimidin-2(1H)-ones, has shown significant fluorescence properties and efficient sensing of zinc ion (Zn2+). These compounds are synthesized via a cyclocondensation process and have been studied for their potential in detecting Zn2+ ions, showcasing their application in chemical sensing and environmental monitoring Hui Wu et al., 2008.

Structural Synthesis and Characterization

The synthesis and characterization of complexes involving pyrimidin-4(3H)-one derivatives have been extensively studied. For instance, polypyridine ruthenium(II) complexes containing different monodentate ligands, including derivatives of phenylpyrimidine, have been synthesized and characterized, showing potential applications in photophysical studies and as components in molecular electronic devices S. Bonnet et al., 2003.

Intramolecular Electron Transfer

The photochemistry of some nitrophenyldihydropyridines, which are structurally related to phenylpyrimidin-4(3H)-one, has revealed insights into intramolecular electron transfer processes. These studies provide a foundational understanding of the photoinduced electron-transfer systems, which can be applied in designing novel photoreactive drugs or materials with specific photophysical properties E. Fasani et al., 2006.

Water Oxidation and Catalysis

Research on Ru complexes for water oxidation has also been linked to the structural framework of pyrimidin-4(3H)-one derivatives. These studies explore the potential of such complexes in catalyzing water oxidation reactions, highlighting their importance in renewable energy technologies and catalysis R. Zong et al., 2005.

Antimicrobial Evaluation

Novel derivatives of coumarin moiety, including 3-(2-hydroxy-6-phenylpyrimidin-4-yl)-2-H-chromen-2-one, have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents and highlights the diverse biological activities of pyrimidin-4(3H)-one derivatives Abhishek Kumar et al., 2016.

properties

IUPAC Name

3-butyl-6-phenylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-3-9-16-11-15-13(10-14(16)17)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHVNOCSWAXUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC(=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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